molecular formula C34H29NO2 B14181830 1-Propanone, 3,3'-1H-pyrrole-2,5-diylbis[1,3-diphenyl- CAS No. 888483-15-6

1-Propanone, 3,3'-1H-pyrrole-2,5-diylbis[1,3-diphenyl-

Katalognummer: B14181830
CAS-Nummer: 888483-15-6
Molekulargewicht: 483.6 g/mol
InChI-Schlüssel: UECHLFVTRWCDDG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Propanone, 3,3’-1H-pyrrole-2,5-diylbis[1,3-diphenyl- is a complex organic compound known for its unique structure and properties. It is used in various scientific research applications, including the synthesis of polycyclic aromatic hydrocarbons and conjugated polymers .

Vorbereitungsmethoden

The synthesis of 1-Propanone, 3,3’-1H-pyrrole-2,5-diylbis[1,3-diphenyl- involves multiple steps and specific reaction conditions. One common synthetic route includes the use of 1,3-diphenyl-2-propanone as a precursor . The reaction conditions typically involve controlled temperatures and the use of specific catalysts to ensure the desired product is obtained. Industrial production methods may vary, but they generally follow similar principles to ensure high yield and purity .

Analyse Chemischer Reaktionen

1-Propanone, 3,3’-1H-pyrrole-2,5-diylbis[1,3-diphenyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

This compound has a wide range of scientific research applications. In chemistry, it is used as a precursor for synthesizing fluorescent polyphenylene dendrimers, which are light emitters for organic light-emitting diodes . In biology and medicine, it may be used in the synthesis of bioactive molecules and pharmaceuticals. In industry, it is used in the production of various polymers and materials .

Wirkmechanismus

The mechanism of action of 1-Propanone, 3,3’-1H-pyrrole-2,5-diylbis[1,3-diphenyl- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, leading to the formation of different products. The exact molecular targets and pathways involved depend on the specific application and conditions .

Eigenschaften

CAS-Nummer

888483-15-6

Molekularformel

C34H29NO2

Molekulargewicht

483.6 g/mol

IUPAC-Name

3-[5-(3-oxo-1,3-diphenylpropyl)-1H-pyrrol-2-yl]-1,3-diphenylpropan-1-one

InChI

InChI=1S/C34H29NO2/c36-33(27-17-9-3-10-18-27)23-29(25-13-5-1-6-14-25)31-21-22-32(35-31)30(26-15-7-2-8-16-26)24-34(37)28-19-11-4-12-20-28/h1-22,29-30,35H,23-24H2

InChI-Schlüssel

UECHLFVTRWCDDG-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C(CC(=O)C2=CC=CC=C2)C3=CC=C(N3)C(CC(=O)C4=CC=CC=C4)C5=CC=CC=C5

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.